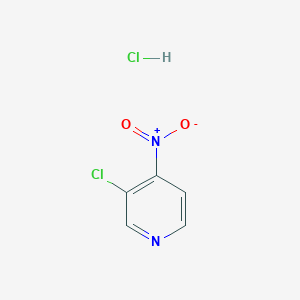![molecular formula C8H14ClN3O2S2 B3365725 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride CAS No. 1258649-88-5](/img/structure/B3365725.png)
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride
Vue d'ensemble
Description
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable component in various biologically active agents
Mécanisme D'action
Target of Action
Compounds with similar structures, such as sulfonamide-based indole derivatives, have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that the thiazole ring, a key component of this compound, is present in many biologically active compounds . The presence of the thiazole ring and its modifications with sulfonyl or sulfonamide pharmacophores can significantly expand the spectrum of biological activity .
Biochemical Pathways
For instance, 1,3,4-thiadiazole derivatives have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro and in vivo adme properties .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antitumor activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Méthodes De Préparation
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Sulfonylation: The thiazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated thiazole is coupled with piperazine under basic conditions to form the final product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Comparaison Avec Des Composés Similaires
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: Similar thiazole ring but different functional groups.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Similar structure with an ethyl group instead of a methyl group.
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Contains a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific combination of the thiazole ring and piperazine moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2.ClH/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11;/h6,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXGCVIEIXGPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-88-5 | |
| Record name | Piperazine, 1-[(2-methyl-4-thiazolyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester](/img/structure/B3365644.png)













